N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide is a compound that combines the structural features of 8-hydroxyquinoline and benzenesulfonamide. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide can be synthesized by reacting 4-aminobenzenesulfonamide with 5-chloromethyl-8-hydroxyquinoline hydrochloride. The reaction typically involves the use of a suitable solvent and may require heating to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects . The compound can also inhibit enzymes by binding to their active sites, thereby interfering with their function.
Comparison with Similar Compounds
Similar Compounds
1-((8-hydroxyquinolin-5-yl)methyl)-3-(thiazol-2-ylimino)indolin-2-one: This compound also contains the 8-hydroxyquinoline moiety and exhibits similar biological activities.
2-((8-hydroxyquinolin-5-yl)methylene)benzo[b]thiophen-3(2H)-one 1,1-dioxide: Another derivative of 8-hydroxyquinoline with potential antimicrobial and anticancer properties.
Uniqueness
N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide is unique due to the presence of both the 8-hydroxyquinoline and benzenesulfonamide moieties. This combination enhances its ability to chelate metal ions and provides a broader spectrum of biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H14N2O3S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11-4-6-12(7-5-11)22(20,21)18-14-8-9-15(19)16-13(14)3-2-10-17-16/h2-10,18-19H,1H3 |
InChI Key |
ZWJCGLNKKPTWJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.